6-(1-Adamantyl)-2-naphthol
Overview
Description
6-(1-Adamantyl)-2-naphthol is an organic compound characterized by the presence of an adamantyl group attached to a naphthol moiety The adamantyl group, known for its rigid and bulky structure, imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Adamantyl)-2-naphthol typically involves the alkylation of 2-naphthol with 1-adamantyl halides. One common method includes the reaction of 2-naphthol with 1-adamantyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(1-Adamantyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of adamantyl-substituted naphthoquinones.
Reduction: Formation of dihydro-6-(1-adamantyl)-2-naphthol.
Substitution: Formation of various substituted naphthol derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the naphthol moiety can interact with various enzymes and receptors. For instance, in cancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
- 6-(1-Adamantyl)-2-naphthoic acid
- 6-(1-Adamantyl)-4-hydroxyphenyl-2-naphthoic acid
- 2-(1-Adamantyl)-4-bromophenol
Comparison: 6-(1-Adamantyl)-2-naphthol stands out due to its unique combination of the adamantyl and naphthol groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and bioavailability, making it a promising candidate for various applications.
Biological Activity
6-(1-Adamantyl)-2-naphthol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound features an adamantyl group attached to a naphthol moiety, which is known for its ability to interact with biological systems. The structure can be represented as follows:
This compound is characterized by its lipophilicity due to the adamantyl group, which may enhance its interaction with cellular membranes and biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to influence apoptotic pathways and cellular proliferation. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting multiple biochemical pathways.
Interaction with Cancer Cells
Research indicates that this compound exhibits significant cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that treatment with this compound can lead to varying degrees of apoptosis in leukemia and breast cancer cells.
In Vitro Studies
A series of studies have explored the effects of this compound on different cancer cell lines:
The lack of significant apoptosis in HL-60R cells suggests that the compound may not be effective against all cancer types, indicating a need for further investigation into its selectivity and mechanisms.
Case Studies
In a study focusing on retinoid-resistant cancer cells, it was noted that while other derivatives demonstrated higher apoptosis rates, the adamantyl-substituted naphthol showed limited efficacy. For example, the carboxamide derivative exhibited only 3% apoptosis at high concentrations compared to much higher rates seen with other compounds .
Properties
IUPAC Name |
6-(1-adamantyl)naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15,21H,5-7,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRBITOOYQYBPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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